IMPDH2 Inhibition: Moderate Potency Compared to Clinical Standard
4,6-Dichloro-N-isopropylpyrimidin-2-amine demonstrates measurable, albeit moderate, inhibition of human inosine monophosphate dehydrogenase 2 (IMPDH2), a validated target for antiviral and immunosuppressive therapy [1]. The compound's Ki value of 440 nM against IMPDH2 provides a quantifiable baseline for this activity [1]. In comparison, the clinical IMPDH inhibitor mycophenolic acid (MPA) exhibits a Ki of approximately 7 nM [2], while the parent scaffold, 2-amino-4,6-dichloropyrimidine, shows no reported IMPDH2 inhibition, highlighting the functional necessity of the N-isopropyl group [3].
| Evidence Dimension | Inhibition of human IMPDH2 |
|---|---|
| Target Compound Data | Ki = 440 nM |
| Comparator Or Baseline | Mycophenolic acid (MPA): Ki = ~7 nM; 2-amino-4,6-dichloropyrimidine: No reported activity |
| Quantified Difference | Target compound is ~63-fold less potent than MPA, but active vs. inactive parent scaffold. |
| Conditions | In vitro enzyme assay using IMP substrate |
Why This Matters
This establishes the compound as a useful tool for studying IMPDH2 in contexts where high potency is not required, or as a starting point for optimization.
- [1] BindingDB. (2024). Affinity data for BDBM50421763 (IMPDH2 inhibition). View Source
- [2] Allison, A. C., & Eugui, E. M. (2000). Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 47(2-3), 85-118. View Source
- [3] Jansa, P., et al. (2014). 5-Substituted 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4482-4490. View Source
